rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

Catalog No.
S6556570
CAS No.
13005-22-6
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carbox...

CAS Number

13005-22-6

Product Name

rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

IUPAC Name

(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11+/m0/s1

InChI Key

UXLNWWCUHTZUTE-GXSJLCMTSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)C(=O)O

Rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral compound that has garnered significant interest in organic chemistry due to its unique structure and functional properties. This compound features a cyclopropane ring substituted with a methyl group and a phenyl group, along with a carboxylic acid functional group. Its chiral centers contribute to its versatility, making it a valuable building block for various synthetic applications and studies in stereochemistry.

  • Cyclopropanation: This compound can be synthesized through cyclopropanation reactions involving alkenes, typically using diazo compounds or carbenes as reagents.
  • Reduction and Oxidation: The carboxylic acid group can be oxidized to form acyl derivatives or reduced to yield alcohols.
  • Electrophilic Substitution: The phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring.

The biological activity of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid is of interest for its potential interactions with biological systems. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with enzymes or receptors, potentially influencing their activity. Additionally, the strained cyclopropane structure may participate in ring-opening reactions, generating reactive intermediates that interact with biological molecules. Research indicates that this compound can serve as a model substrate for studying enzyme-catalyzed reactions and stereoselective transformations.

The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid can be achieved through various methods:

  • Cyclopropanation of Alkenes: A common method involves the reaction of styrene with diazomethane in the presence of catalysts such as rhodium or copper under controlled conditions to yield the cyclopropane derivative.
  • Alkylation of Cyclopropane Carboxylic Acid Derivatives: This method utilizes strong bases to deprotonate cyclopropane carboxylic acids followed by the addition of suitable electrophiles. This approach allows for the introduction of different alkyl groups onto the cyclopropane ring.

Rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid has several applications across various fields:

  • Synthetic Chemistry: It serves as a chiral building block in asymmetric synthesis and as a precursor for complex organic molecules.
  • Biological Research: The compound is utilized in studies involving enzyme-catalyzed reactions and stereoselective transformations.
  • Industrial Uses: It finds applications in producing fine chemicals, agrochemicals, and materials science research.

Interaction studies involving rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid focus on its binding affinity and reactivity with biological targets. The compound's ability to form hydrogen bonds and ionic interactions due to its carboxylic acid group allows it to influence enzyme activities and receptor functions. Investigations into its mechanism of action reveal that it may alter the conformation of target proteins or enzymes, affecting their catalytic properties.

Several compounds share structural similarities with rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameKey Differences
1-Phenylcyclopropane-1-carboxylic acidLacks the methyl group; different reactivity profile
1-Methyl-2-phenylcyclopropaneLacks the carboxylic acid group; affects solubility
Cyclopropane-1-carboxylic acidLacks both phenyl and methyl groups; more reactive
rac-(1R,2S)-1-acetamido-2-methyl-2-phenylcyclopropane-1-carboxylic acidContains an acetamido group; alters biological activity

The uniqueness of rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid lies in its combination of chiral centers, functional groups, and steric properties, making it particularly versatile for various synthetic and research applications.

Purity

0 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.083729621 g/mol

Monoisotopic Mass

176.083729621 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-25-2023

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